Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate
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Overview
Description
Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate is a complex organic compound that belongs to the class of quinolinyl-pyrazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate involves several steps. One common method includes the cyclization of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide . The reaction conditions typically involve heating the mixture to facilitate the cyclization process. Industrial production methods may involve optimization of these conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.
Cyclization: The formation of the pyrazole ring itself is a cyclization reaction involving hydrazine hydrate.
Scientific Research Applications
Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other quinolinyl-pyrazoles and pyridinyl-pyrimidines. Compared to these, Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate is unique due to its specific substitution pattern and the presence of both quinoline and pyrazole rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
476475-45-3 |
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Molecular Formula |
C23H20N4O2 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
methyl 4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-7-carboxylate |
InChI |
InChI=1S/C23H20N4O2/c1-14-5-3-6-18(25-14)22-21(20-7-4-12-27(20)26-22)17-10-11-24-19-13-15(23(28)29-2)8-9-16(17)19/h3,5-6,8-11,13H,4,7,12H2,1-2H3 |
InChI Key |
WUSBWWWXKVBGOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=CC(=CC5=NC=C4)C(=O)OC |
Origin of Product |
United States |
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